molecular formula C17H13N3O5S2 B2681738 Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 307510-60-7

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2681738
CAS RN: 307510-60-7
M. Wt: 403.43
InChI Key: FOSQVTPQHYDQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, also known as NTC-801, is a synthetic compound that has gained attention in recent years due to its potential therapeutic and environmental applications. It has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis .

Scientific Research Applications

Peptide Synthesis

  • The use of protective groups similar to Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate in peptide synthesis demonstrates alternative strategies for carboxyl-group protection. These groups are selectively removed, providing a methodological advantage in peptide synthesis processes (Amaral, 1969).

Synthesis and Characterization of Novel Dyes

  • Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has been utilized to synthesize bis-heterocyclic monoazo dyes, demonstrating the compound's application in creating novel dyes with characterized solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).

Radiosensitizers and Bioreductively Activated Cytotoxins

  • A series of nitrothiophenes, including derivatives related to this compound, were synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. This research provides insight into the compound's relevance in cancer therapy and the development of new therapeutic agents (Threadgill et al., 1991).

Antitumor Activity

  • Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, related to the compound , have shown potential anticancer activity against various human tumor cell lines, indicating its application in developing new antitumor agents. Notably, one analog exhibited remarkable activity against the RPMI-8226 leukemia cell line, underscoring the potential therapeutic applications of such compounds (El-Subbagh et al., 1999).

Antimicrobial Agents

  • Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and tested for antimicrobial activities against various strains of bacteria and fungi. This research expands the application of the compound to the development of new antimicrobial agents, offering insights into structure-activity relationships (Desai et al., 2019).

Safety and Hazards

The safety data sheet for this compound indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-2-25-16(22)14-13(10-6-4-3-5-7-10)18-17(27-14)19-15(21)11-8-9-12(26-11)20(23)24/h3-9H,2H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSQVTPQHYDQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.